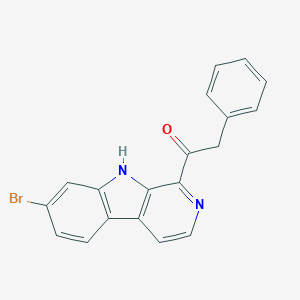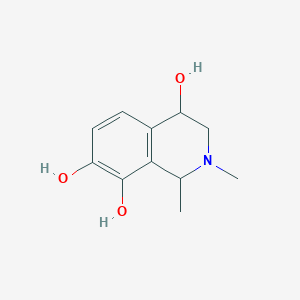
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol, also known as THIQ, is a compound that has been extensively studied for its potential therapeutic applications. THIQ is a naturally occurring compound found in the brain and is a precursor to the neurotransmitter dopamine. THIQ has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol is not fully understood, but it is thought to act as a dopamine receptor agonist. 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been shown to bind to dopamine receptors in the brain, leading to an increase in dopamine release. This increase in dopamine release can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been shown to have a variety of biochemical and physiological effects, including increasing dopamine release, reducing the activity of dopamine transporters, and increasing the activity of dopamine receptors. 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has also been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has several advantages for use in lab experiments, including its ability to increase dopamine release and its antioxidant properties. However, 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol. One area of research could focus on the development of new synthesis methods for 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol, which could improve its purity and yield. Another area of research could focus on the development of new therapeutic applications for 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol, including its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol and its effects on the brain.
Métodos De Síntesis
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the use of chemical reactions to produce 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol from precursor compounds. Enzymatic conversion involves the use of enzymes to catalyze the conversion of precursor compounds into 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol. Both methods have been used successfully to produce 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol in the laboratory.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been the subject of extensive scientific research due to its potential therapeutic applications. 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been shown to have a variety of effects on the brain, including increasing dopamine release and reducing the activity of dopamine transporters. These effects make 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol a promising candidate for the treatment of Parkinson's disease and other dopamine-related disorders.
Propiedades
Número CAS |
102830-22-8 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,7,8-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-10-7(9(14)5-12(6)2)3-4-8(13)11(10)15/h3-4,6,9,13-15H,5H2,1-2H3 |
Clave InChI |
FFPOPDFIKAHFHN-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C=CC(=C2O)O)C(CN1C)O |
SMILES canónico |
CC1C2=C(C=CC(=C2O)O)C(CN1C)O |
Sinónimos |
4,7,8-Isoquinolinetriol, 1,2,3,4-tetrahydro-1,2-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



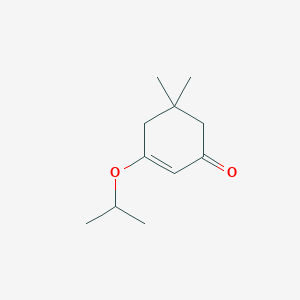
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)



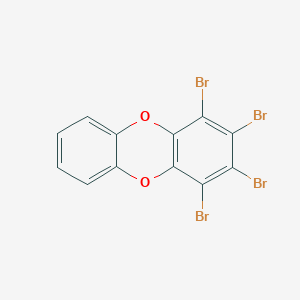
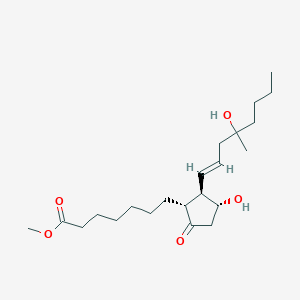
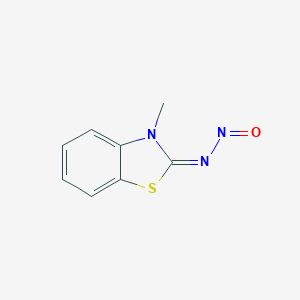

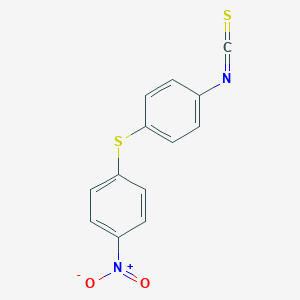
![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)
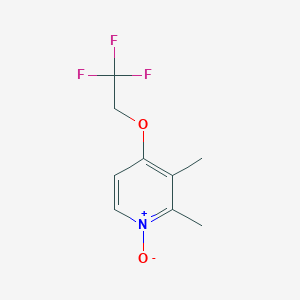
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
